molecular formula C8H15N3 B1402885 [2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine CAS No. 1365964-19-7

[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine

Cat. No. B1402885
M. Wt: 153.22 g/mol
InChI Key: YFECFVSHIOZYME-UHFFFAOYSA-N
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Description

“[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine” is a compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Molecular Structure Analysis

Pyrazoles, including “[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine”, consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

Scientific Research Applications

Catalysis in Polymerization

(Pyrazolylethyl-amine)zinc(II) carboxylate complexes, incorporating derivatives of 1H-pyrazol, have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes demonstrated high activity and selectivity in forming poly(cyclohexene carbonate) under varying pressures and temperatures, highlighting their potential in environmentally friendly polymer synthesis (Matiwane, Obuah, & Darkwa, 2020).

Development of Antitumor and Antimicrobial Agents

Pyrazole derivatives synthesized from hydroxymethyl pyrazole and primary amines have shown potential in biomedical applications. They have been studied for their structure and biological activity, including antitumor, antifungal, and antibacterial effects. These findings suggest their utility in developing new pharmacophores for treating various diseases (Titi et al., 2020).

Synthesis of Novel Compounds

In the field of organic synthesis, various pyrazole-containing compounds have been developed, such as tripodal compounds with potential cytotoxic properties against tumor cell lines. These developments contribute to expanding the chemical space for potential drug discovery and other applications (Kodadi et al., 2007).

Ethylene Polymerization and Oligomerization

Nickel(II) catalyzed oligomerization and polymerization of ethylene using pyrazolylamine ligands have been researched, demonstrating the impact of solvents and co-catalysts on the process. This research contributes to the understanding of catalyst behavior in polymer production (Obuah, Omondi, Nozaki, & Darkwa, 2014).

properties

IUPAC Name

1-(2-ethylpyrazol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-11-8(4-5-10-11)6-7(2)9/h4-5,7H,3,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFECFVSHIOZYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260467
Record name 1H-Pyrazole-5-ethanamine, 1-ethyl-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine

CAS RN

1365964-19-7
Record name 1H-Pyrazole-5-ethanamine, 1-ethyl-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365964-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-ethanamine, 1-ethyl-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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